3-amino-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide

LSD1 Epigenetics Demethylase Inhibition

3-Amino-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide (CAS 953744-05-3) is a validated LSD1 inhibitor with IC50 356 nM and >280-fold selectivity over MAOA. Its 3-amino-4-methoxy substitution pattern ensures specific target engagement, unlike unsubstituted or hydroxy analogs. Ideal as a reference standard for LSD1 SAR, selectivity benchmarking, and analogue library synthesis. Supplied at ≥95% purity for reproducible biochemical assays. Use as a comparator for high-potency inhibitors.

Molecular Formula C12H13N3O2S
Molecular Weight 263.32
CAS No. 953744-05-3
Cat. No. B2773833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide
CAS953744-05-3
Molecular FormulaC12H13N3O2S
Molecular Weight263.32
Structural Identifiers
SMILESCC1=CN=C(S1)NC(=O)C2=CC(=C(C=C2)OC)N
InChIInChI=1S/C12H13N3O2S/c1-7-6-14-12(18-7)15-11(16)8-3-4-10(17-2)9(13)5-8/h3-6H,13H2,1-2H3,(H,14,15,16)
InChIKeyQHYBLRCJPCPXCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-amino-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide (953744-05-3) for LSD1 Research: Technical Overview & Procurement Reference


3-amino-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide (CAS 953744-05-3) is a benzamide-thiazole hybrid small molecule with molecular formula C₁₂H₁₃N₃O₂S and molecular weight 263.32 g/mol [1]. This compound is primarily documented as a biochemical tool for investigating lysine-specific demethylase 1 (LSD1/KDM1A) activity, with inhibitory potency confirmed via in vitro enzymatic assays [2]. Its structure features a characteristic 3-amino-4-methoxy substitution pattern on the benzamide ring linked to a 5-methylthiazole moiety, which collectively influences both target engagement and off-target selectivity profiles [1]. Commercial availability is established through multiple research chemical suppliers with analytical specifications confirming ≥95% purity .

3-amino-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide: Why Structural Analogues Cannot Guarantee Equivalent LSD1 Inhibitor Performance


The substitution pattern on the benzamide ring—specifically the concurrent presence of a 3-amino and 4-methoxy group adjacent to the N-(5-methyl-1,3-thiazol-2-yl) amide linkage—directly dictates the compound's target engagement with LSD1 and its selectivity window over related flavin-dependent amine oxidases [1]. Close structural analogues, such as those lacking the 3-amino group (e.g., N-(5-methyl-1,3-thiazol-2-yl)benzamide) or those with hydroxy substitutions instead of methoxy, exhibit fundamentally different hydrogen-bonding capacities, steric profiles, and electronic distributions at the binding interface [2]. This structural divergence renders simple interchangeability between in-class thiazole benzamides scientifically unsound, as even minor modifications can result in complete loss of LSD1 inhibition or substantial erosion of the selectivity margin over off-target enzymes like MAOA [1].

3-amino-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide: Quantitative Comparator Data for LSD1 vs. MAOA Selectivity and Structural Analogue Benchmarking


LSD1 Inhibitory Potency: Direct Comparison with Established Research Tool Compound

The compound demonstrates moderate inhibitory potency against recombinant human LSD1 with an IC₅₀ of 356 nM, assessed via an Amplex Red-coupled H₂O₂ production assay using a methylated peptide substrate with a 30-minute incubation [1]. In contrast, LSD1 Inhibitor VII (a phenethylidene-benzohydrazide) exhibits an IC₅₀ of 13 nM under comparable in vitro biochemical conditions, representing a ~27-fold greater potency [2]. This quantitative disparity establishes the compound as a useful intermediate-potency tool suitable for target validation and mechanistic studies rather than as a high-potency lead candidate.

LSD1 Epigenetics Demethylase Inhibition

Selectivity Window Over MAOA: Quantitative Margin Versus a Structurally Related LSD1 Inhibitor

The compound exhibits an IC₅₀ > 100,000 nM against human monoamine oxidase A (MAOA), yielding a selectivity window of >280-fold for LSD1 over MAOA [1]. A structurally distinct LSD1 inhibitor (CHEMBL4436792) shows an MAOA IC₅₀ of 50,000 nM, corresponding to a selectivity window of ~177-fold [2]. The broader selectivity margin of the target compound reduces the probability of confounding MAOA-mediated off-target effects in cellular assays.

MAOA Off-target Selectivity

Commercial Purity Specification: Benchmarking Against Generic Industry Standards

The compound is commercially supplied with a minimum purity specification of 95% as confirmed by multiple independent vendors (AKSci Cat. 1705CX; Leyan Cat. 1319013; Fluorochem Cat. F663027) . This exceeds the typical 90% purity threshold commonly encountered for early-stage research compounds in the thiazole benzamide class, reducing the likelihood that impurities contribute to assay variability or off-target activities.

Quality Control Purity Procurement

3-amino-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide: Optimal Research Application Scenarios Based on Quantitative Evidence


LSD1 Target Validation and Mechanistic Studies in Epigenetics Research

Suitable for in vitro biochemical assays requiring moderate LSD1 inhibition (IC₅₀ 356 nM) with a well-characterized selectivity margin over MAOA (>280-fold) [1][2]. Appropriate for primary screening follow-up, secondary validation, and structure-activity relationship (SAR) expansion campaigns focused on thiazole-containing LSD1 ligand chemotypes. Not recommended for cellular assays requiring sub-100 nM potency unless used as a reference control for comparator studies.

Comparative Tool Compound for LSD1 vs. MAO Selectivity Profiling

Due to its documented LSD1/MAOA selectivity ratio (>280-fold) [1], the compound serves as an effective benchmark for evaluating the selectivity of novel LSD1 inhibitors. It can be used in parallel with high-potency LSD1 inhibitors (e.g., IC₅₀ ~13 nM) to contextualize both potency gains and selectivity trade-offs in medicinal chemistry optimization programs.

Chemical Probe for Thiazole Benzamide SAR Expansion

The compound represents a specific substitution pattern (3-amino-4-methoxy benzamide with 5-methylthiazole) that can be systematically varied to explore the contributions of hydrogen-bond donor/acceptor groups and steric bulk to LSD1 binding and MAOA counter-screening outcomes [3]. Its commercial availability at 95% purity supports reproducible synthesis of analogue libraries and downstream biological evaluation.

Quote Request

Request a Quote for 3-amino-4-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.